molecular formula C22H24N4O3 B6981052 1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea

1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea

Cat. No.: B6981052
M. Wt: 392.5 g/mol
InChI Key: FRLATIJKSPOZSU-YSSMNDQQSA-N
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Description

1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea is a complex organic compound featuring a unique combination of oxazole, phenylethyl, pyridine, and oxan structures

Properties

IUPAC Name

1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c27-22(25-18-8-11-28-20(14-18)17-7-4-9-23-15-17)26-19(21-24-10-12-29-21)13-16-5-2-1-3-6-16/h1-7,9-10,12,15,18-20H,8,11,13-14H2,(H2,25,26,27)/t18-,19?,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLATIJKSPOZSU-YSSMNDQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1NC(=O)NC(CC2=CC=CC=C2)C3=NC=CO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](C[C@@H]1NC(=O)NC(CC2=CC=CC=C2)C3=NC=CO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, which can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids. The phenylethyl group is introduced through Friedel-Crafts alkylation, while the pyridine and oxan moieties are incorporated through nucleophilic substitution and ring-closing reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyridine rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-oxazole derivatives: Known for their antimicrobial and anticancer properties.

    Phenylethylamines: Commonly found in neurotransmitters and psychoactive drugs.

    Pyridine derivatives: Widely used in pharmaceuticals for their diverse biological activities.

Uniqueness

1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea is unique due to its combination of these functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.

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